5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
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Overview
Description
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The unique structure of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. One common method involves the use of ethanol and triethylamine as solvents and catalysts, respectively . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and other nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield pyrano[2,3-d]thiazole derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential anticancer properties, particularly against breast cancer cell lines . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. Additionally, it has applications in materials science, where its electron-deficient system and high oxidative stability make it suitable for use in organic electronics and semiconductors .
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer properties, the compound has been shown to inhibit the proliferation of cancer cells by targeting key enzymes and signaling pathways involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one can be compared with other similar compounds, such as thiazolo[5,4-d]thiazoles and pyrazolo[3,4-d]pyrimidines . These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, thiazolo[5,4-d]thiazoles are known for their high oxidative stability and applications in organic electronics, while pyrazolo[3,4-d]pyrimidines have been studied for their potential as CDK2 inhibitors in cancer treatment . The unique combination of sulfur and nitrogen atoms in 5-Methyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(4H)-one sets it apart from these related compounds, offering distinct advantages in certain applications.
Properties
CAS No. |
61457-13-4 |
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Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5-methyl-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4OS/c1-2-6-4(10)3-5(7-2)11-9-8-3/h1H3,(H,6,7,10) |
InChI Key |
VYPCLAWRAYVQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)N=NS2 |
Origin of Product |
United States |
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